Cas no 10072-50-1 (L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam)

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam structure
10072-50-1 structure
Product Name:L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam
Numero CAS:10072-50-1
MF:C50H93N15O15
MW:1144.36493182182
CID:193675
PubChem ID:76960674
Update Time:2025-04-19

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminob
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutano
    • N2-(6-Methyloctanoyl-L-A2bu-L-Thr-D-Ser-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Thr-L-A2bu-L-A2bu-L-Thr-)
    • 1,4,7,10,13,16,19-Heptaazacyclotricosane, cyclicpeptide deriv.
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10&reg
    • N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-D-seryl-L-2,4-diaminobutanoyl-L-2,4-diam
    • Octanamide,N-[3-amino-1-[[2-hydroxy-1-[[2-hydroxy-1-[[2,11,14-tris(2-aminoethyl)-8,17-bis(1-hydroxyethyl)-5-isobutyl-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricos-22-yl]carbamoyl]ethyl]carbamoyl]propyl]carbamoyl]propyl]-6-methyl-(7CI)
    • Polymyxin D1 (8CI,9CI)
    • DTXSID801017046
    • 10072-50-1
    • CHEMBL4128491
    • UNII-K82TF60S44
    • Q27282073
    • L-THREONINE, (2S)-4-AMINO-2-((6-METHYL-1-OXOOCTYL)AMINO)BUTANOYL-L-THREONYL-D-SERYL-(2S)-2,4-DIAMINOBUTANOYL-(2S)-2,4-DIAMINOBUTANOYL-D-LEUCYL-L-THREONYL-(2S)-2,4-DIAMINOBUTANOYL-(2S)-2,4-DIAMINOBUTANOYL-, (10->4)-LACTAM
    • K82TF60S44
    • L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam
    • Inchi: 1S/C50H93N15O15/c1-8-26(4)11-9-10-12-37(70)56-30(13-18-51)44(74)64-40(29(7)69)50(80)62-36(24-66)47(77)59-34-17-22-55-48(78)38(27(5)67)63-45(75)33(16-21-54)58-41(71)32(15-20-53)60-49(79)39(28(6)68)65-46(76)35(23-25(2)3)61-42(72)31(14-19-52)57-43(34)73/h25-36,38-40,66-69H,8-24,51-54H2,1-7H3,(H,55,78)(H,56,70)(H,57,73)(H,58,71)(H,59,77)(H,60,79)(H,61,72)(H,62,80)(H,63,75)(H,64,74)(H,65,76)/t26-,27+,28+,29+,30-,31-,32-,33-,34-,35+,36+,38-,39-,40-/m0/s1
    • Chiave InChI: ZVVRUVGEGUZQHF-VJELORCESA-N
    • Sorrisi: O=C1[C@@H](CC(C)C)NC([C@H](CCN)NC([C@H](CCNC([C@H]([C@@H](C)O)NC([C@H](CCN)NC([C@H](CCN)NC([C@H]([C@@H](C)O)N1)=O)=O)=O)=O)NC([C@@H](CO)NC([C@H]([C@@H](C)O)NC([C@H](CCN)NC(CCCC[C@@H](C)CC)=O)=O)=O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 1143.69755732g/mol
  • Massa monoisotopica: 1143.69755732g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 19
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 80
  • Conta legami ruotabili: 27
  • Complessità: 2040
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 14
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.7
  • Superficie polare topologica: 505Ų

Proprietà sperimentali

  • Densità: 1.0863 (rough estimate)
  • Punto di ebollizione: 827.96°C (rough estimate)
  • Indice di rifrazione: 1.6200 (estimate)

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Informazioni sulla sicurezza

  • Termine di sicurezza:x."> Poison by subcutaneous, intravenous, and intraperitoneal routes. When heated to decomposition it emits toxic fumes of NOx.

L-Threonine,(2S)-4-amino-2-[(6-methyl-1-oxooctyl)amino]butanoyl-L-threonyl-D-seryl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-D-leucyl-L-threonyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-,(10®4)-lactam Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.